N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide
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Overview
Description
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can include enzymes, receptors, and other proteins, which play crucial roles in various biological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways . They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of biochemical pathways . These can include pathways related to inflammation, cell proliferation, neurotransmission, and others .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties . These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
Thiazole derivatives are known to exert a variety of effects at the molecular and cellular levels . These can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and others .
Action Environment
The action of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules . Additionally, external factors such as light, humidity, and temperature can also affect the stability and efficacy of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide typically involves the reaction of 2-bromo-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one with 3-nitrobenzamide under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the thiazole ring .
Scientific Research Applications
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: Known for their antimicrobial and anticancer activities.
Imidazo[2,1-b]thiazoles: Exhibit cytotoxic activity against tumor cells.
Benzothiazoles: Used in various therapeutic applications
Uniqueness
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a nitrobenzamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-13-17(26-19(21-13)14-6-3-2-4-7-14)10-11-20-18(23)15-8-5-9-16(12-15)22(24)25/h2-9,12H,10-11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZRKZGCACZVKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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